molecular formula C14H14BrNO2 B13000812 tert-Butyl 7-bromoisoquinoline-3-carboxylate

tert-Butyl 7-bromoisoquinoline-3-carboxylate

Cat. No.: B13000812
M. Wt: 308.17 g/mol
InChI Key: GVVWBTMTBVQTOF-UHFFFAOYSA-N
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Description

tert-Butyl 7-bromoisoquinoline-3-carboxylate: is a synthetic derivative of the isoquinoline family. It is a versatile compound widely used in various scientific applications, including organic synthesis, pharmaceuticals, and biotechnology. This compound is known for its unique reactivity and stability, making it a valuable asset in research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-bromoisoquinoline-3-carboxylate typically involves the bromination of isoquinoline derivatives followed by tert-butyl esterification. One common method includes the lithiation of 2-methylarylidene-tert-butylamines, followed by formylation and reductive amination. This process ensures high yields and purity of the final product.

Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and esterification reactions under controlled conditions. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 7-bromoisoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different isoquinoline derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of isoquinoline N-oxides.

Common Reagents and Conditions:

    Substitution: Common reagents include nucleophiles like amines and thiols.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Major Products:

    Substitution: Formation of various substituted isoquinoline derivatives.

    Reduction: Production of reduced isoquinoline compounds.

    Oxidation: Generation of isoquinoline N-oxides.

Scientific Research Applications

tert-Butyl 7-bromoisoquinoline-3-carboxylate is utilized in several scientific research applications:

    Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.

    Pharmaceuticals: The compound is used in the development of novel drugs and therapeutic agents.

    Biotechnology: It plays a role in the synthesis of bioactive molecules and bioconjugates.

    Material Science: The compound is employed in the creation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 7-bromoisoquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s bromine atom and isoquinoline core allow it to participate in diverse chemical reactions, leading to the formation of bioactive molecules. These interactions can modulate biological pathways, making the compound valuable in drug discovery and development.

Comparison with Similar Compounds

  • tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
  • tert-Butyl 3-oxopiperidine-1-carboxylate

Uniqueness: tert-Butyl 7-bromoisoquinoline-3-carboxylate stands out due to its specific bromine substitution on the isoquinoline ring, which imparts unique reactivity and stability. This makes it particularly useful in selective chemical transformations and the synthesis of complex molecules.

Properties

Molecular Formula

C14H14BrNO2

Molecular Weight

308.17 g/mol

IUPAC Name

tert-butyl 7-bromoisoquinoline-3-carboxylate

InChI

InChI=1S/C14H14BrNO2/c1-14(2,3)18-13(17)12-7-9-4-5-11(15)6-10(9)8-16-12/h4-8H,1-3H3

InChI Key

GVVWBTMTBVQTOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=C2C=C(C=CC2=C1)Br

Origin of Product

United States

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